
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine
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Overview
Description
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of bromine and methoxy groups attached to benzyl rings, which are further connected to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 2-methoxybenzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions and as a potential ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxybenzyl)piperazine
- 1-(2-Methoxybenzyl)piperazine
- 1-(5-Bromo-2-methoxyphenyl)piperazine
Uniqueness
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is unique due to the presence of both bromine and methoxy groups on the benzyl rings, which confer distinct chemical and biological properties. This dual substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Biological Activity
1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine is a synthetic piperazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential biological activity, particularly in relation to neuropharmacological effects and cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and experimental findings.
Molecular Structure
- Molecular Formula : C19H24BrN2O2
- Molecular Weight : 394.31 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1ccccc1CNC2CCN(CC2)c3ccccc3Br
Properties Table
Property | Value |
---|---|
Molecular Weight | 394.31 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. It is believed to modulate the activity of specific G-protein coupled receptors (GPCRs) and may influence pathways involved in cell signaling and apoptosis.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
In vitro assays have shown that these derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bcl-2 family proteins.
Neuropharmacological Effects
There is emerging evidence that this compound may possess neuroprotective properties. Studies suggest that it can influence neuronal survival under stress conditions by modulating pathways related to oxidative stress and inflammation. For example, it has been shown to affect the phosphorylation state of eIF2-alpha, a critical regulator in cellular stress responses, thereby potentially enhancing neuronal resilience.
Study 1: Anticancer Activity Evaluation
A study conducted on various piperazine derivatives, including this compound, evaluated their cytotoxicity against the MCF-7 cell line. The results indicated an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.
Study 2: Neuroprotective Mechanisms
In a separate investigation focusing on neuroprotective effects, the compound was tested under oxidative stress conditions. Results revealed that treatment with this piperazine derivative significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (µM) | Primary Activity |
---|---|---|
1-(5-Bromo-2-methoxybenzyl)-4-(4-chlorobenzyl)piperazine | 12 | Anticancer |
1-(5-Bromo-2-methoxyphenyl)-4-(4-methoxyphenyl)piperazine | 20 | Neuroprotective |
1-(5-Bromo-2-methoxybenzyl)-4-(4-fluorobenzyl)piperazine | 25 | Anticancer |
Properties
Molecular Formula |
C20H25BrN2O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-16(19)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
FIXSENWVSWXVNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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